molecular formula C8H7BBrNO2 B1519801 (7-Bromo-1H-indol-2-yl)boronic acid CAS No. 957120-89-7

(7-Bromo-1H-indol-2-yl)boronic acid

Cat. No.: B1519801
CAS No.: 957120-89-7
M. Wt: 239.86 g/mol
InChI Key: KLQBMECATXATSZ-UHFFFAOYSA-N
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Description

(7-Bromo-1H-indol-2-yl)boronic acid: is a boronic acid derivative of 7-bromoindole. It is a versatile compound used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized by reacting 7-bromoindole with a boronic acid derivative under suitable conditions.

  • Suzuki-Miyaura Coupling: This method involves the reaction of 7-bromoindole with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Mechanism of Action

Target of Action

The primary target of 7-Bromoindole-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

7-Bromoindole-2-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 7-Bromoindole-2-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by the conditions of the reaction .

Result of Action

The action of 7-Bromoindole-2-boronic acid results in the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 7-Bromoindole-2-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are exceptionally mild and functional group tolerant, which contributes to the success of the reaction .

Chemical Reactions Analysis

(7-Bromo-1H-indol-2-yl)boronic acid: undergoes several types of reactions:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of different reduced forms.

  • Substitution Reactions: It can participate in substitution reactions, where the bromine atom is replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the indole ring.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

(7-Bromo-1H-indol-2-yl)boronic acid: has several applications in scientific research:

  • Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form biaryls.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

  • Industry: It is used in the production of materials and chemicals that require specific structural features.

Comparison with Similar Compounds

  • 7-Iodoindole-2-boronic acid

  • 7-Chloroindole-2-boronic acid

  • 7-Fluoroindole-2-boronic acid

  • 7-Methylindole-2-boronic acid

Properties

IUPAC Name

(7-bromo-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQBMECATXATSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656927
Record name (7-Bromo-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-89-7
Record name (7-Bromo-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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